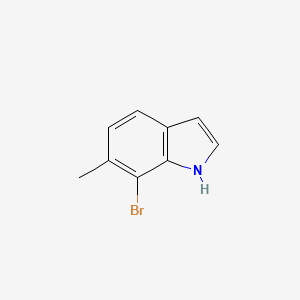

7-Bromo-6-methyl-1H-indole

Description

7-Bromo-6-methyl-1H-indole (CAS: 1000343-89-4) is a brominated indole derivative characterized by a bromine substituent at the 7-position and a methyl group at the 6-position of the indole scaffold. This compound is classified as a heterocyclic building block, widely used in organic synthesis, pharmaceutical research, and materials science . Its molecular formula is C₉H₈BrN, with a molecular weight of 210.07 g/mol.

Properties

IUPAC Name |

7-bromo-6-methyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-6-2-3-7-4-5-11-9(7)8(6)10/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZATPLZLTXFQGNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=CN2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1360885-93-3 | |

| Record name | 7-bromo-6-methyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-methyl-1H-indole typically involves the bromination of 6-methylindole. One common method is the electrophilic substitution reaction where bromine is introduced to the indole ring. The reaction is usually carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of 7-Bromo-6-methyl-1H-indole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Types of Reactions:

Oxidation: 7-Bromo-6-methyl-1H-indole can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in 7-Bromo-6-methyl-1H-indole can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed:

Oxidation: Formation of 7-bromo-6-methylindole-2,3-dione.

Reduction: Formation of 7-bromo-6-methylindoline.

Substitution: Formation of various substituted indoles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

7-Bromo-6-methyl-1H-indole has been studied for its potential anticancer properties. Research indicates that indole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives of indole have shown efficacy in targeting specific signaling pathways associated with tumor growth and metastasis. A notable study demonstrated that certain indole compounds could effectively reduce the viability of breast cancer cells by inducing cell cycle arrest and apoptosis .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. In vitro studies have shown that 7-Bromo-6-methyl-1H-indole exhibits significant inhibitory effects against a range of pathogenic bacteria and fungi. This makes it a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Pharmacological Potential

Beyond anticancer and antimicrobial activities, 7-Bromo-6-methyl-1H-indole has been explored for its role as a pharmacophore in drug design. Its ability to modulate enzyme activity suggests potential applications in treating metabolic disorders and other diseases where enzyme inhibition or activation is beneficial .

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, 7-Bromo-6-methyl-1H-indole serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new synthetic methodologies. Researchers have utilized this compound to create novel derivatives that exhibit enhanced biological activities or improved pharmacokinetic properties .

Synthetic Methodologies

The synthesis of 7-Bromo-6-methyl-1H-indole typically involves bromination reactions followed by cyclization processes to form the indole structure. Various synthetic routes have been developed, allowing for efficient production and functionalization of this compound .

Materials Science

Organic Semiconductors and Dyes

The structural characteristics of 7-Bromo-6-methyl-1H-indole make it suitable for applications in materials science, particularly in the development of organic semiconductors and dyes. Its derivatives can be employed in the fabrication of electronic devices, sensors, and photovoltaic cells due to their electronic properties .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the effects of 7-Bromo-6-methyl-1H-indole on human cancer cell lines. The results indicated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

In another research effort, the antimicrobial activity of 7-Bromo-6-methyl-1H-indole was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting its potential as an alternative therapeutic agent .

Mechanism of Action

The mechanism of action of 7-Bromo-6-methyl-1H-indole involves its interaction with specific molecular targets. The bromine atom and the methyl group influence its binding affinity to various receptors. The compound can modulate biological pathways by acting as an agonist or antagonist, depending on the target receptor .

Molecular Targets and Pathways:

Receptors: 7-Bromo-6-methyl-1H-indole can bind to serotonin receptors, influencing neurotransmission.

Enzymes: It may inhibit or activate specific enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Position Effects :

- The position of bromine and methyl groups significantly impacts reactivity and biological activity. For example, 6-bromo-7-methyl-1H-indole (positional isomer of the target compound) shares the same molecular formula but differs in steric accessibility for further functionalization .

- Fluorine substitution (e.g., in 5-bromo-7-fluoro-1H-indole derivatives) enhances metabolic stability in drug candidates compared to purely brominated analogs .

Functional Group Modifications :

- Carboxamide derivatives (e.g., Compound 63b ) demonstrate improved solubility and binding affinity in medicinal chemistry applications.

- Triazole-linked compounds (e.g., from and ) leverage click chemistry for rapid synthesis of bioactive molecules .

Synthetic Pathways: Brominated indoles are typically synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling. Azide-alkyne cycloaddition (e.g., in and ) enables modular derivatization of bromoindole scaffolds .

Biological Activity

7-Bromo-6-methyl-1H-indole is a derivative of indole, a compound known for its diverse biological activities. The presence of both a bromine atom and a methyl group at specific positions on the indole ring enhances its chemical reactivity and potential applications in medicinal chemistry. This article reviews the biological activity of 7-Bromo-6-methyl-1H-indole, focusing on its mechanisms of action, interactions with biological targets, and therapeutic potential.

The synthesis of 7-Bromo-6-methyl-1H-indole typically involves an electrophilic substitution reaction where bromine is introduced to the 6-methylindole framework. This can be achieved using brominating agents like N-bromosuccinimide (NBS) in solvents such as dichloromethane at room temperature.

The biological activity of 7-Bromo-6-methyl-1H-indole is attributed to its interaction with various molecular targets:

- Receptors : It has been shown to bind to serotonin receptors, influencing neurotransmission and potentially affecting mood and anxiety disorders.

- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways, impacting cellular functions such as metabolism and gene expression .

Biological Activities

Research indicates that 7-Bromo-6-methyl-1H-indole exhibits several biological activities, including:

- Antiviral Activity : Preliminary studies suggest that indole derivatives may possess antiviral properties, although specific data on 7-Bromo-6-methyl-1H-indole is limited.

- Anticancer Properties : Indole derivatives are known for their potential as anticancer agents. Compounds similar to 7-Bromo-6-methyl-1H-indole have shown promise in inhibiting tumor growth by targeting specific protein kinases involved in cancer progression .

- Antimicrobial Effects : The compound may enhance the efficacy of antibiotics against resistant strains of bacteria by modulating enzyme activity related to bacterial metabolism .

Case Studies

Several studies have investigated the biological implications of indole derivatives, including 7-Bromo-6-methyl-1H-indole:

- Inhibition of Bacterial Cystathionine γ-Synthase :

- Structure-Activity Relationship Studies :

Comparative Analysis

To better understand the unique properties of 7-Bromo-6-methyl-1H-indole, it is useful to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 6-Bromoindole | Lacks methyl group | Moderate anticancer activity |

| 7-Bromoindole | Lacks methyl group | Antimicrobial properties |

| 6-Methylindole | Lacks bromine atom | Limited biological activity |

| 7-Bromo-6-methyl-1H-indole | Unique combination enhances reactivity | Potential antiviral, anticancer, and antimicrobial effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.